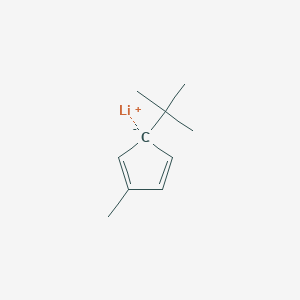![molecular formula C23H21Cl2FeI2N3 B6297928 {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 956497-73-7](/img/structure/B6297928.png)
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound featuring an iron(II) center coordinated by a pyridine-based ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the following steps:
Ligand Synthesis: The ligand 2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine is synthesized by reacting 2,6-diacetylpyridine with 4-iodo-2-methylaniline under reflux conditions in the presence of an acid catalyst.
Complex Formation: The synthesized ligand is then reacted with iron(II) chloride in an inert atmosphere, typically under nitrogen or argon, to form the desired iron(II) complex.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The iron(II) center can undergo oxidation to iron(III) under appropriate conditions.
Substitution: The ligand framework allows for substitution reactions, particularly at the iodine sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other mild oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Nucleophiles such as thiols or amines can be used for substitution at the iodine sites.
Major Products
Oxidation: Conversion to iron(III) complexes.
Substitution: Formation of substituted pyridine ligands with various functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry
Catalysis: This compound can act as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: It is used in the synthesis of advanced materials with specific magnetic or electronic properties.
Biology and Medicine
Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer studies.
Drug Development: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
Chemical Synthesis: Utilized in the synthesis of complex organic molecules.
Material Fabrication: Employed in the development of novel materials with specific desired properties.
Mechanism of Action
The mechanism by which {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its effects involves coordination chemistry principles. The iron(II) center can interact with various substrates, facilitating electron transfer processes and stabilizing reaction intermediates. The ligand framework provides steric and electronic environments that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- {2,6-Bis[1-(N-4-chloro-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(N-4-bromo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride
Uniqueness
- Iodine Substitution : The presence of iodine atoms in {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride provides unique reactivity compared to its chloro and bromo analogs.
- Reactivity : The iodine atoms can participate in
Properties
IUPAC Name |
dichloroiron;N-(4-iodo-2-methylphenyl)-1-[6-[N-(4-iodo-2-methylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21I2N3.2ClH.Fe/c1-14-12-18(24)8-10-20(14)26-16(3)22-6-5-7-23(28-22)17(4)27-21-11-9-19(25)13-15(21)2;;;/h5-13H,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXXHKPJIYMRBN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3)I)C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FeI2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
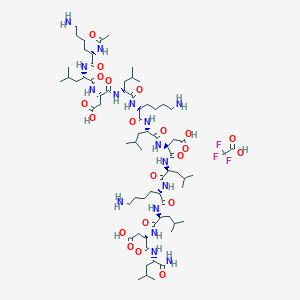


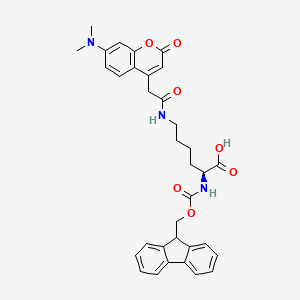
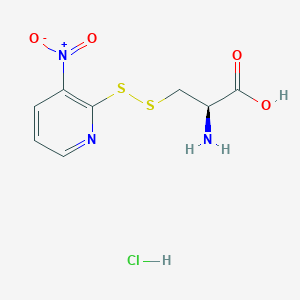
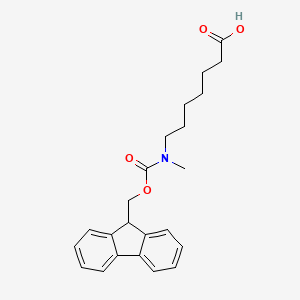
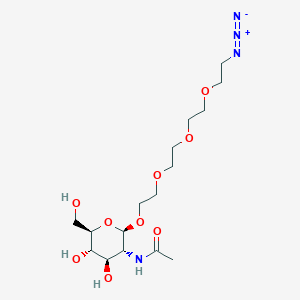
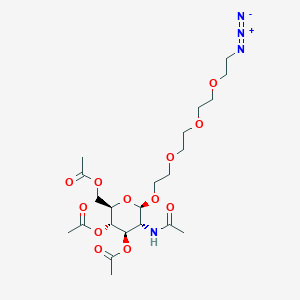
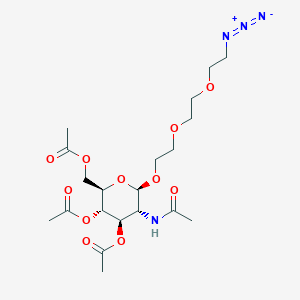
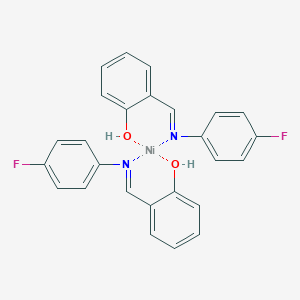

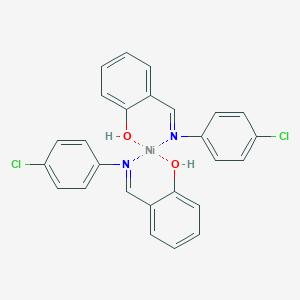
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
